4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid
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Overview
Description
4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid is a synthetic organic compound with the molecular formula C13H23NO5. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Alternatively, the protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of standard organic synthesis techniques, including the protection of amines and subsequent reactions to introduce the oxane and carboxylic acid functionalities.
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Oxidation and Reduction:
Common Reagents and Conditions
BOC Deprotection: Trifluoroacetic acid in dichloromethane, HCl in methanol.
Substitution: Various nucleophiles can be used to substitute the BOC-protected amine.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the reagents used.
Scientific Research Applications
4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-aminopiperidine-4-carboxylic acid
- BOC-L-HIS (TRT)-AIB-OH
- 4-({(tert-butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid
Uniqueness
4-(1-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid is unique due to its specific structure, which includes an oxane ring and a carboxylic acid group. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-9(14-11(17)19-12(2,3)4)13(10(15)16)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBFKXRYNEZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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